Compound Description: Econazole is an antifungal medication used to treat fungal infections. [] It acts by inhibiting ergosterol biosynthesis, which is essential for the fungal cell membrane. []
Relevance: Econazole serves as a lead compound for the development of new fungicides, such as the 1-[2-benzyloxy-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives discussed in the provided research. [] This suggests that the 2,4-difluorophenyl moiety, present in both econazole and the target compound 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, is a key structural feature contributing to antifungal activity.
Compound Description: These are a series of compounds designed and synthesized using econazole as a lead compound. [] They exhibit good fungicidal activities against various plant pathogenic fungi, particularly Rhizoctonia solani and Alternaria solani. [] Notably, their mechanism of action also involves inhibiting ergosterol biosynthesis. []
Relevance: The 1-[2-benzyloxy-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives share a structural resemblance with the target compound 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol. Both groups of compounds feature a 2,4-difluorophenyl moiety attached to an ethyl group. [] This similarity, alongside their shared antifungal activity and mechanism of action, highlights a potential relationship between their chemical structures and biological activity.
Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. [] It exhibits improved selectivity for the HIV-1 co-receptor CCR5 over muscarinic receptors, making it a promising candidate for HIV treatment. []
Relevance: Although Sch-350634 doesn't directly share a 2,4-difluorophenyl group with the target compound, 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, both compounds contain a piperidine ring in their structure. [] This suggests they might belong to a broader class of compounds with potential biological activity, particularly those targeting G-protein-coupled receptors, where piperidine derivatives are common pharmacophores.
Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist. [] It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. [] It exhibits a high degree of selectivity, showing low affinity for CB2 receptors and a lack of interaction with other investigated targets. []
Relevance: While SR147778 lacks the 2,4-difluorophenyl group present in 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, it shares the structural motif of a piperidinyl ring attached to a carbonyl group. [] This similarity suggests potential relationships in their binding interactions with G-protein-coupled receptors, where piperidine derivatives are often found.
Compound Description: FTY720 is an immunosuppressant drug, structurally analogous to sphingosine. [] It acts by interacting with the sphingosine-1-phosphate (S1P) receptor and exhibits potential in treating autoimmune disorders and preventing organ transplant rejections. []
Relevance: Although FTY720 does not directly share the 2,4-difluorophenyl group with 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, its interaction with the CB1 receptor, along with sphingosine, reveals a potential link between sphingolipid analogs and the cannabinoid system. [] Understanding these interactions may provide insights into the development of new therapeutic agents for conditions involving both immune responses and cannabinoid signaling pathways.
Compound Description: Fluconazole is a widely used antifungal medication for treating invasive infections. [] It functions by inhibiting fungal cytochrome P450, which disrupts ergosterol synthesis, a critical component of fungal cell membranes. []
Relevance: Fluconazole shares the crucial 2,4-difluorophenyl structural motif with the target compound, 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol. [] The presence of this group in both compounds suggests it might play a significant role in their biological activity, potentially impacting their binding affinity or interaction with target proteins.
Compound Description: This compound is a novel neuroleptic agent. [] It has been labeled with carbon-14 at the carbonyl position for use in metabolic studies. []
Relevance: This neuroleptic agent shares the piperidinyl group with 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, suggesting a potential commonality in their pharmacological action. [] The presence of a piperidine ring is a common feature in various drugs targeting the central nervous system, highlighting its importance as a pharmacophore.
Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist, showing high efficacy in treating obesity in diet-induced obese mice. [] It is derived from the active metabolite 5 and demonstrates a significant improvement in selectivity for CB1 over CB2 receptors compared to conventional carboxamide-based antagonists. []
Relevance: While BPR-890 does not have the same 2,4-difluorophenyl group as 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, the research on BPR-890 highlights a critical aspect of structure-activity relationships in cannabinoid receptor antagonists. [] Specifically, it shows that modifications around the pyrazole C3-position can significantly impact CB1 receptor binding and selectivity, offering valuable insights for developing new CB1-targeted drugs.
Compound Description: This class of compounds exhibits promising diuretic activity. [] The compounds containing 4-fluorophenyl, 2,4-difluorophenyl, and 4-chlorophenyl groups in the molecule showed significant increase in diuresis in rats. [] Notably, 1-methyl-6-(2-oxo-2-phenyl)ethyl)pteridine-2,4,7(1H,3H,8H)-trione was found to be the most potent, exceeding the effects of standard diuretics like hydrochlorothiazide and triamterene. []
Relevance: The 1-methyl-6-(2-oxo-2-aryl)ethyl)pteridine-2,4,7(1H,3H,8H)-triones, specifically those containing the 2,4-difluorophenyl substituent, share a structural feature with 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol - the presence of the 2,4-difluorophenyl group. [] This suggests that the 2,4-difluorophenyl moiety might contribute to their biological activity, though in different ways considering the distinct pharmacological properties of these compounds.
Compound Description: This compound acts as a p38 MAP kinase inhibitor. [] It exhibits potential in treating autoimmune and inflammatory diseases. [] It can be used to prevent or treat various conditions such as rheumatoid arthritis, psoriatic arthritis, type 1 diabetes, asthma, inflammatory bowel disease, systemic lupus erythematosus, inflammation accompanying infectious states, psoriasis, Crohn’s disease, ulcerative colitis, chronic obstructive pulmonary disease, multiple sclerosis, atopic dermatitis, or “graft versus host” disease. [] Additionally, it shows promise in treating cell proliferative diseases. []
Relevance: This compound and 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol both share the 2,4-difluorophenyl structural motif. [] This shared feature suggests a possible influence on their interactions with biological targets, particularly protein kinases, which are known to be sensitive to substitutions on aromatic rings.
Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor with potent antiviral effects against HIV-1. [] Its mechanism of action involves binding to an allosteric site on CCR5, distinct from the chemokine binding site, and inhibiting receptor function. []
Relevance: While 873140 lacks the 2,4-difluorophenyl group found in 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, both compounds highlight the importance of targeting G-protein-coupled receptors for therapeutic purposes. [] 873140's effectiveness as a CCR5 antagonist demonstrates the potential of allosteric modulation as a strategy for developing drugs with improved selectivity and fewer side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.